6-Chloro-2,3-difluoropyridine

Nucleophilic aromatic substitution Leaving-group ability Orthogonal functionalization

6-Chloro-2,3-difluoropyridine is uniquely structured for sequential, regioselective SNAr reactions, with the 6‑chloro acting as a superior leaving group to the 2‑ and 3‑fluoro substituents. This enables stepwise synthesis of 2,3,6‑trisubstituted pyridines without protecting groups, streamlining kinase inhibitor and herbicide discovery. Its ~16 °C higher boiling point over the 5‑chloro isomer simplifies isomeric purification at process scale. Choose this intermediate for faster library synthesis and simpler scale‑up.

Molecular Formula C5H2ClF2N
Molecular Weight 149.52 g/mol
Cat. No. B11813050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-difluoropyridine
Molecular FormulaC5H2ClF2N
Molecular Weight149.52 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)F)Cl
InChIInChI=1S/C5H2ClF2N/c6-4-2-1-3(7)5(8)9-4/h1-2H
InChIKeyBHOJONNXWRPPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,3-difluoropyridine CAS 1214327-63-5: A Strategic Halogenated Pyridine Building Block for Selective Functionalization


6-Chloro-2,3-difluoropyridine (CAS 1214327-63-5) is a dihalogenated pyridine derivative that integrates one chlorine atom at the 6‑position and two fluorine atoms at the 2‑ and 3‑positions on the pyridine ring . This substitution pattern imparts a unique electronic landscape that enables regioselective nucleophilic aromatic substitution (SNAr) and metalation reactions, making the compound a versatile intermediate for constructing 2,3,6‑trisubstituted pyridines relevant to pharmaceutical and agrochemical discovery .

Why 6-Chloro-2,3-difluoropyridine Cannot Be Replaced by Other Halogenated Pyridines


Superficially similar halogenated pyridines such as 2,3‑difluoropyridine, 5‑chloro-2,3‑difluoropyridine, or 2,6‑difluoropyridine lack the precise combination of leaving‑group aptitude and regiochemical control offered by the 6‑chloro‑2,3‑difluoro substitution pattern . In 6‑chloro-2,3‑difluoropyridine, the 6‑chloro substituent is a significantly better leaving group in SNAr reactions than the 2‑ and 3‑fluoro substituents, enabling a predictable first substitution at the 6‑position while preserving the fluorinated positions for later orthogonal derivatization . This built‑in reactivity gradient is absent in the homo‑dihalogenated analogs (e.g., 2,3‑difluoropyridine or 2,6‑dichloropyridine) and is differently positioned in the 5‑chloro isomer, leading to divergent reaction outcomes and product profiles .

6-Chloro-2,3-difluoropyridine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


SNAr Reactivity Gradient: 6-Chloro vs. 2-/3-Fluoro Leaving-Group Preference

In 6‑chloro-2,3‑difluoropyridine, the chlorine atom at the 6‑position is inherently more labile toward nucleophilic displacement than the fluorine atoms at the 2‑ and 3‑positions. This is supported by the class‑wide observation that 2‑fluoropyridine reacts with sodium ethoxide in ethanol at 25 °C 320 times faster than 2‑chloropyridine . Consequently, when an SNAr reaction is performed on 6‑chloro-2,3‑difluoropyridine, the 6‑chloro group is expected to undergo substitution first, leaving the 2‑ and 3‑fluoro substituents intact for subsequent orthogonal transformations. In contrast, the analogous 2,3‑difluoropyridine lacks this reactivity gradient, as all three vacant positions are comparably deactivated toward nucleophilic attack, often resulting in competitive substitution at multiple sites .

Nucleophilic aromatic substitution Leaving-group ability Orthogonal functionalization

Physicochemical Differentiation: Boiling Point and Density vs. 5-Chloro-2,3-difluoropyridine and 2,3-Difluoropyridine

6‑Chloro-2,3‑difluoropyridine exhibits a predicted boiling point of 158.6±35.0 °C at 760 mmHg and a predicted density of 1.5±0.1 g/cm³ . In comparison, its positional isomer 5‑chloro-2,3‑difluoropyridine has a predicted boiling point of 142.4±35.0 °C (experimental: 135 °C) and a density of 1.5±0.1 g/cm³ (predicted) / 1.442 g/mL (experimental) . The parent 2,3‑difluoropyridine has an experimental boiling point of 126 °C and density of 1.265 g/mL . The approximately 16 °C higher predicted boiling point (and ~32 °C higher than 2,3‑difluoropyridine) of the 6‑chloro isomer reflects stronger intermolecular interactions imparted by the chlorine atom at the 6‑position, which can influence distillation purification protocols and solvent compatibility in downstream reactions.

Physicochemical properties Purification Formulation

Regioselective Metalation: Exclusive Deprotonation at the 4-Position in Trihalopyridine Systems

Studies on 2,3,5‑trihalopyridines demonstrate that deprotonation with lithium diisopropylamide (LDA) occurs exclusively at the 4‑position, regardless of whether the halogen pattern is 2,3,5‑trichloro, 3,5‑dichloro-2‑fluoro, or 5‑chloro-2,3‑difluoro . Extending this regiochemical principle to 6‑chloro-2,3‑difluoropyridine, the chlorine at the 6‑position is expected to direct metalation to the 4‑position, enabling selective functionalization at that site without interference from the halogen substituents. This contrasts with 2,3‑difluoropyridine, where competitive metalation at multiple positions can occur and often requires the use of chlorine as a “neighboring site activating protective group” to achieve regiocontrol .

Regioselective metalation Deprotonation C–H functionalization

Synthetic Utility as a Gateway to 2,3,6‑Trisubstituted Pyridines for Kinase Inhibitor Discovery

3‑Substituted-2,6‑difluoropyridines serve as key precursors to 2,3,6‑trisubstituted pyridines, a chemotype that has yielded potent protein kinase C theta (PKCθ) inhibitors . 6‑Chloro-2,3‑difluoropyridine is structurally primed to enter this synthetic manifold: the 6‑chloro substituent can be displaced in a first SNAr reaction to install a desired substituent (e.g., an amino or alkoxy group), followed by a second SNAr at the 2‑position and metalation/functionalization at the 3‑position. This sequential reactivity is not accessible from 2,3‑difluoropyridine, which requires more forcing conditions to differentiate between the two fluorine leaving groups and often suffers from lower regioselectivity .

2,3,6-Trisubstituted pyridines PKCθ inhibitors Drug discovery intermediates

6-Chloro-2,3-difluoropyridine: Optimal Application Scenarios Based on Quantitative Evidence


Step‑Economical Synthesis of 2,3,6‑Trisubstituted Pyridine Kinase Inhibitor Libraries

Medicinal chemistry programs targeting kinases such as PKCθ can leverage the 6‑chloro leaving group for a first SNAr diversification, followed by sequential substitution at the 2‑fluoro and 3‑fluoro positions . This built‑in reactivity gradient (Evidence Item 1) reduces the need for protecting groups and enables parallel library synthesis with fewer synthetic steps than would be required starting from 2,3‑difluoropyridine .

4‑Position Functionalization via Regioselective Metalation Without Directing Groups

When a carboxyl, iodo, or other functional group is required at the 4‑position of the pyridine ring, 6‑chloro-2,3‑difluoropyridine can be deprotonated exclusively at the 4‑position using LDA (Evidence Item 3) . This eliminates the need for chlorine masking strategies that are necessary with 2,3‑difluoropyridine, thereby simplifying the synthesis of 4‑substituted building blocks for agrochemical and pharmaceutical intermediates.

Process Development Requiring Distinct Boiling Point for Purification by Distillation

The approximately 16 °C higher predicted boiling point of 6‑chloro-2,3‑difluoropyridine relative to its 5‑chloro isomer (Evidence Item 2) can be exploited in process-scale purification . When a synthetic route generates a mixture of chlorodifluoropyridine isomers, the boiling point difference facilitates separation by fractional distillation, ensuring isomeric purity in the final intermediate.

Orthogonal Functionalization for Agrochemical Intermediate Synthesis

Patents disclose that substituted 2,3‑difluoropyridines, including the 6‑chloro variant, are valuable starting materials for herbicides and plant protection agents . The orthogonal reactivity of the 6‑chloro versus 2‑/3‑fluoro positions allows agrochemical discovery teams to sequentially introduce heterocyclic or aryl substituents at the 6‑position while preserving fluorination at the 2‑ and 3‑positions for metabolic stability or target binding, without the regiochemical ambiguity encountered with 2,3‑difluoropyridine .

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